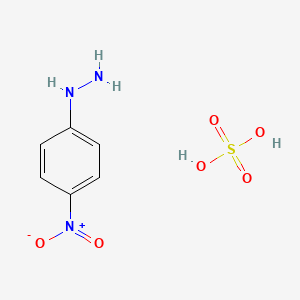

P-nitrophenylhydrazine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZHUYCPSIHHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70780504 | |

| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265323-30-6 | |

| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular structure and formula of p-nitrophenylhydrazine sulfate

Structural Characterization, Synthetic Protocols, and Applications in Drug Discovery

Part 1: Executive Summary & Chemical Identity

p-Nitrophenylhydrazine Sulfate is a specialized hydrazinium salt derivative used primarily as a stable intermediate in the synthesis of indole-based pharmaceuticals and as a robust analytical reagent for carbonyl profiling.[1][2] While the hydrochloride salt (CAS 636-99-7) and free base (CAS 100-16-3) are more commercially prevalent, the sulfate form is historically and chemically significant for its enhanced thermal stability and non-hygroscopic nature compared to its halogenated counterparts.[1][2]

Crucial Distinction: Researchers must rigorously distinguish this compound from p-Nitrophenyl Sulfate (CAS 10830-66-3), a sulfate ester used as a substrate for sulfatase enzymes.[1][2] The compound discussed here is a hydrazine salt, not an ester.[1]

1.1 Molecular Architecture

The molecule consists of a p-nitroaniline core derivatized with a hydrazine moiety.[1][2][3][4] In the sulfate salt form, the terminal nitrogen of the hydrazine group is protonated, forming an ionic lattice with the sulfate anion.[1][2] This protonation significantly reduces the oxidative susceptibility of the hydrazine group.[1][2]

| Property | Data |

| IUPAC Name | (4-Nitrophenyl)hydrazinium sulfate |

| Molecular Formula | |

| Molar Mass | 251.22 g/mol (Theoretical 1:1 salt) |

| Free Base Formula | |

| Key Functional Groups | Nitro ( |

| Appearance | Orange-red crystalline needles or platelets |

| Solubility | Soluble in hot water, ethanol; insoluble in non-polar solvents (ether, benzene) |

Part 2: Synthesis & Purification Protocols

Expertise & Causality: The synthesis of this compound relies on the reduction of a diazonium intermediate.[1][2] While Tin(II) Chloride (

The following protocol utilizes the Diazotization-Sulfite Reduction pathway, which is safer and avoids heavy metal waste (tin) associated with older methods.[1][2]

2.1 Reagents & Equipment

-

Precursors: 4-Nitroaniline (High Purity), Sodium Nitrite (

), Sodium Sulfite ( -

Acids/Solvents: Sulfuric Acid (

, conc.), Hydrochloric Acid (for initial dissolution), Ethanol.[2] -

Apparatus: 3-neck round bottom flask, mechanical stirrer (overhead), temperature probe (critical <5°C control).

2.2 Step-by-Step Methodology

Step 1: Diazotization (The Activation) [2]

-

Dissolve 0.1 mol of 4-nitroaniline in 60 mL of hot water containing 10 mL of concentrated HCl.

-

Cool the solution rapidly to 0–5°C in an ice-salt bath to precipitate the amine hydrochloride as fine crystals (increases surface area for reaction).

-

Add a solution of Sodium Nitrite (7.0 g in 15 mL water) dropwise.[1][2]

Step 2: Sulfite Reduction (The Stabilization) [2]

-

Pour the cold diazonium solution into a stirred, ice-cold solution of Sodium Sulfite (25 g in 100 mL water) containing NaOH (4 g).

-

Warm the mixture to 60–70°C for 30 minutes. The diazosulfonate reduces to the hydrazine sulfonate.[1][2]

-

Acidify carefully with concentrated Sulfuric Acid (

) until pH < 2.[1][2]

Step 3: Isolation & Crystallization [1][2]

-

Cool the mixture to 0°C overnight. The sulfate salt is less soluble than the chloride and will precipitate.[1][2]

-

Filter the orange-red crystals.

-

Recrystallization: Dissolve in minimum hot water containing 2%

(to prevent hydrolysis/oxidation) and cool slowly.

Part 3: Reaction Mechanism & Visualization

The following diagram illustrates the transformation from p-nitroaniline to the hydrazine sulfate salt, highlighting the critical electron transfers.

Figure 1: Synthetic pathway for this compound via the sulfite reduction method.[1][2]

Part 4: Applications in Drug Discovery

4.1 The Fischer Indole Synthesis

The primary utility of this compound in pharma is the synthesis of 5-nitrotryptamines and 5-nitroindoles .[1][2] The electron-withdrawing nitro group at the para position of the hydrazine translates to the 5-position of the resulting indole scaffold.[1][2]

-

Mechanism: Condensation with a ketone (e.g., cyclohexanone) forms a hydrazone.[2] Under acidic conditions (supplied by the sulfate ion), this undergoes a [3,3]-sigmatropic rearrangement, releasing ammonia to form the indole.[2]

-

Therapeutic Relevance: These scaffolds are precursors for serotonin receptor agonists (triptans) and melatonin analogues.[2]

4.2 Analytical Derivatization

In metabolic stability studies, p-nitrophenylhydrazine is used to "trap" reactive carbonyl metabolites.[2]

-

Protocol: Add reagent to biological fraction

Incubate -

Advantage: The

group acts as a chromophore (UV active at ~360 nm) and increases ionization efficiency in negative mode ESI-MS.[1][2]

Figure 2: Application in Fischer Indole Synthesis for generating pharmacophores.[1][2]

Part 5: Safety & Handling (Self-Validating Protocols)

Hydrazines are potent reducing agents and potential carcinogens.[1][2] The sulfate form reduces volatility but not toxicity.[1][2]

-

Oxidation Check: Before use, dissolve a small crystal in methanol.[1][2] If the solution is dark red/brown immediately, the hydrazine has oxidized to the azo/azoxy compound and should be recrystallized.[1]

-

Decontamination: All glassware must be rinsed with a dilute hypochlorite (bleach) solution .[1][2] This oxidizes residual hydrazine to innocuous nitrogen gas (

) and water.[2]

References

-

BenchChem Technical Support. (2025).[1][2][6] A Technical Guide to the Synthesis of 4-Nitrophenylhydrazine from 4-Nitroaniline. BenchChem.[1][2][6] Link[2]

-

National Institute of Standards and Technology (NIST). (2025).[2] Hydrazine, (4-nitrophenyl)- Mass Spectrum and Properties.[2][3][8] NIST Chemistry WebBook, SRD 69.[1][2] Link

-

PubChem. (2025).[1][2][9] 4-Nitrophenylhydrazine Compound Summary (CID 7434).[2] National Center for Biotechnology Information.[1][2] Link[2]

-

Org. Synth. (1941).[2] p-Nitrophenylhydrazine.[1][2][3][4][6][8][10] Organic Syntheses, Coll.[1] Vol. 1, p.418.[1] Link(Note: Historical reference for the foundational sulfite reduction method).[2]

Sources

- 1. JPH09176101A - Production of p-nitrophenylhydrazine - Google Patents [patents.google.com]

- 2. Hydrazine, (4-nitrophenyl)- [webbook.nist.gov]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. prepchem.com [prepchem.com]

- 5. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Hydrazine, (4-nitrophenyl)- [webbook.nist.gov]

- 9. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-nitrophenylhydrazine [stenutz.eu]

A Senior Application Scientist's Guide to p-Nitrophenylhydrazine: Properties, Protocols, and Applications

Abstract

p-Nitrophenylhydrazine (PNPH), a prominent organic reagent, is a cornerstone in the analytical and synthetic chemistry landscape. Characterized by a phenylhydrazine core bearing a nitro group at the para position, its utility is primarily driven by the reactive hydrazine moiety. This functional group readily undergoes condensation reactions with aldehydes and ketones to form stable, vividly colored p-nitrophenylhydrazone derivatives. This property establishes PNPH as an invaluable tool for the detection, quantification, and characterization of carbonyl compounds. This in-depth guide provides a comprehensive overview of PNPH's chemical identity, core properties, and established experimental protocols, grounding the discussion in practical insights for laboratory application. While often used in acidic media, it is important to note that the common reagent is the free base (p-nitrophenylhydrazine, CAS 100-16-3) or its hydrochloride salt. The term "sulfate" typically refers to the use of sulfuric acid within the reaction medium rather than an isolated sulfate salt of the compound.

Chemical Identity and Core Properties

Accurate identification and understanding of a reagent's properties are fundamental to successful experimentation. The key identifiers and physicochemical characteristics of p-nitrophenylhydrazine are summarized below.

Identifiers

| Identifier | Value | Source |

| CAS Number | 100-16-3 | [1][2][3] |

| IUPAC Name | (4-nitrophenyl)hydrazine | [1][4] |

| Synonyms | PNPH, p-Nitrophenylhydrazine, 1-(4-Nitrophenyl)hydrazine | [1][5] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1NN)=O | [1] |

| InChI Key | KMVPXBDOWDXXEN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Orange-red leaflets or crystalline needles. Typically wetted with water for safety. | [1][4] |

| Melting Point | ~156 °C (with decomposition) | [1][5] |

| Solubility | Insoluble in water; soluble in hot water and organic solvents. | [4][5] |

| Stability | Highly explosive and sensitive to friction and shock when in a dry state.[4] It is typically supplied wetted with at least 30% water to desensitize it.[6] |

Mechanism of Action: Hydrazone Formation

The primary utility of p-nitrophenylhydrazine lies in its reaction with carbonyl compounds (aldehydes and ketones). This is a classic acid-catalyzed condensation reaction that results in the formation of a p-nitrophenylhydrazone.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. The presence of an acid catalyst is crucial; it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack. The subsequent steps involve intramolecular proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The resulting hydrazone product is often a brightly colored, crystalline solid, which facilitates its detection and quantification.[7][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrophenylhydrazine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Purification of p-Nitrophenylhydrazine Sulfate

Executive Summary

The solubility differential of p-nitrophenylhydrazine sulfate (PNPH·H₂SO₄) between water and ethanol is a critical physicochemical property utilized in high-purity isolation and reagent preparation. While the free base (p-nitrophenylhydrazine) exhibits significant solubility in organic solvents, the sulfate salt introduces a dominant ionic lattice structure.

This guide details the "Solubility Switch" mechanism: the sulfate salt is sparingly soluble in cold water , highly soluble in hot water , and practically insoluble in ethanol . This specific profile establishes water as the primary crystallization solvent and ethanol as the definitive antisolvent/wash medium, forming the basis of the self-validating purification protocol described herein.

Molecular Architecture & Solvation Mechanics

To manipulate the solubility of PNPH sulfate effectively, one must understand the competition between the crystal lattice energy and the solvation enthalpy.

The Ionic Constraint

Unlike the free base, which relies on Van der Waals and weak polar interactions, the sulfate salt forms a rigid ionic lattice.

-

Cation: The protonated hydrazine moiety (

) acts as the cation. -

Anion: The sulfate ion (

), being doubly charged and highly hydrophilic, dominates the solubility characteristics.

Solvent Interaction Logic

-

Water (The Solubilizer): Water has a high dielectric constant (

), allowing it to stabilize the dissociated ions. However, the hydrophobic p-nitrophenyl ring opposes this. At low temperatures, the lattice energy exceeds the solvation energy (low solubility). At high temperatures ( -

Ethanol (The Antisolvent): Ethanol has a lower dielectric constant (

). It cannot effectively solvate the dense charge of the sulfate anion. Consequently, the salt remains "locked" in its crystal lattice, making ethanol an ideal medium for washing away organic impurities (which remain soluble) without dissolving the product.

Figure 1: Solvation thermodynamics of PNPH Sulfate. The diagram illustrates the temperature-dependent solubility in water versus the persistent insolubility in ethanol.

Comparative Solubility Profile

The following data consolidates experimental observations regarding the sulfate salt. Note the distinct inversion of properties compared to the free base.

| Solvent | Temperature | Solubility Status | Mechanistic Driver | Application |

| Water | Cold (0–10°C) | Sparingly Soluble | Lattice energy > Solvation enthalpy | Crystallization yield maximization |

| Water | Hot (60–90°C) | Soluble | Entropy gain; H-bond disruption | Dissolution for purification |

| Ethanol | Cold or Hot | Insoluble | Inability to solvate | Impurity removal (washing) |

| Diethyl Ether | Ambient | Insoluble | Non-polar nature | Lipid/grease removal |

| Acidic Water | Ambient | Soluble | Suppression of hydrolysis | Reagent storage (stability) |

Critical Note: Do not confuse the sulfate salt with the free base. The free base is soluble in ethanol. If your sample dissolves in ethanol, it has likely hydrolyzed or is not the sulfate salt.

Experimental Protocol: Self-Validating Purification

This protocol utilizes the "Water-Dissolve / Ethanol-Wash" technique. It is self-validating because the failure to precipitate indicates incorrect pH or salt formation, and the presence of color in the ethanol wash confirms the removal of oxidation byproducts.

Reagents Required[1][2][3][4]

-

Crude this compound

-

Deionized Water (DI Water)

-

Ethanol (95% or Absolute)

-

Activated Charcoal (optional, for decolorization)

-

Sulfuric Acid (conc., trace amount)

Step-by-Step Workflow

-

Dissolution (The Solvation Phase):

-

Suspend the crude sulfate in DI Water (approx. 10 mL per gram of solid).

-

Heat to 80–90°C with stirring.

-

Checkpoint: If the solid does not dissolve, add minimal water in 1 mL increments. If insolubles remain (likely inorganic salts or tar), filter the solution while hot.

-

-

Decolorization (Optional):

-

If the solution is dark red/brown (indicating oxidation), add activated charcoal (1% w/w). Stir for 5 mins at 80°C.

-

Hot Filtration: Filter immediately through a pre-warmed funnel to remove charcoal.

-

-

Crystallization (The Lattice Phase):

-

The Ethanol Wash (The Impurity Purge):

-

Filter the crystals using vacuum filtration.[4]

-

Crucial Step: Wash the filter cake with cold Ethanol .

-

Why? The ethanol will NOT dissolve the sulfate crystals but WILL dissolve residual free base, oxidation products, and water-adhering impurities.

-

Validation: The filtrate (mother liquor) may turn yellow/orange (impurities), while the crystals remain white/pale yellow.

-

-

Drying:

-

Dry the crystals in a vacuum desiccator over silica gel or CaCl₂. Avoid high heat (>50°C) to prevent decomposition.

-

Figure 2: Purification workflow exploiting the differential solubility of PNPH sulfate in water (solvent) and ethanol (antisolvent).

Analytical Validation

To confirm the success of the purification and the identity of the sulfate salt:

-

Solubility Test (Rapid ID):

-

Take a small amount of product (~10 mg).

-

Add 1 mL Ethanol. Result: Should remain solid (suspension).

-

Add 1 mL Water. Result: Should dissolve upon heating.[5]

-

If it dissolves in ethanol, you have the free base, not the sulfate.

-

-

Melting Point:

-

The sulfate salt typically decomposes rather than melting sharply. Look for darkening/decomposition >200°C (distinct from the free base which melts ~157°C).

-

-

Gravimetric Analysis (Sulfate):

-

Dissolve product in water, add Barium Chloride (

). A dense white precipitate (

-

Safety & Handling (E-E-A-T)

-

Toxicity: Hydrazine derivatives are potential carcinogens and mutagens.[6] Always handle in a fume hood.

-

Flammability: While the sulfate is less volatile than the free base, it is still a combustible solid.

-

Incompatibility: Avoid contact with strong oxidizing agents.[7]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

PubChem. (2025).[8] (4-Nitrophenyl)hydrazine | C6H7N3O2.[5][8][9] National Library of Medicine. [Link][8]

-

Organic Syntheses. (1941).[10] Preparation of Hydrazine Sulfate. Org. Syn. Coll. Vol. 1, p. 309.[10] (Foundational reference for hydrazine sulfate solubility properties). [Link]

-

Davies, W. (1922).[1] Preparation of p-Nitrophenylhydrazine and other Aromatic Hydrazines. Journal of the Chemical Society, Transactions. (Describes the synthesis and solubility nuances of the salts). [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 3. CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. (4-Nitrophenyl)hydrazine [drugfuture.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Advanced Safety and Handling Whitepaper: p-Nitrophenylhydrazine Sulfate in Drug Development

Executive Summary

In pharmaceutical research and organic synthesis, p-nitrophenylhydrazine sulfate (CAS: 58332-97-1) serves as a vital electrophilic reagent for the characterization of carbonyl compounds and the synthesis of complex heterocycles, such as pyrazoles and indoles[1]. While the free base form of 4-nitrophenylhydrazine is highly reactive—often shipped with at least 30% water to desensitize its explosive potential (UN 3376)[2]—the sulfate salt offers enhanced thermal stability. However, this stability does not negate its severe toxicological profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide breaks down the mechanistic causality of the compound's hazards and provides field-proven, self-validating protocols to ensure absolute safety and scientific integrity during handling.

Mechanistic Toxicology: Understanding the Hazard

To handle this compound safely, researchers must understand why it is toxic. Phenylhydrazine derivatives are not merely simple irritants; they are potent systemic toxins that actively interfere with cellular respiration and hematopoiesis[3].

-

Hemotoxicity and Methemoglobinemia: Upon systemic absorption (via inhalation, dermal contact, or ingestion), phenylhydrazines undergo autoxidation and enzymatic oxidation (often mediated by Cytochrome P450). This process generates reactive oxygen species (ROS) and highly reactive phenyl radicals. These radicals attack erythrocyte membranes (lipid peroxidation) and oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin.

-

Organ Toxicity: The resulting erythrocyte destruction leads to acute hemolytic anemia, placing severe oxidative stress on the liver and kidneys, which must clear the lysed cellular debris[3].

-

Sensitization and Mutagenicity: The electrophilic nature of the p-nitrophenyl moiety allows it to covalently bind to skin proteins, acting as a potent hapten that triggers severe allergic contact dermatitis[2]. Furthermore, it is a suspected mutagen due to its potential to intercalate or react with nucleic acids[3].

Caption: Mechanistic pathway of p-nitrophenylhydrazine-induced hemolytic anemia and organ toxicity.

Physicochemical Hazards & GHS Classification

The following table synthesizes the quantitative and qualitative hazard data for phenylhydrazine sulfate derivatives based on globally harmonized standards[3].

| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) | Causality / Implication |

| Acute Toxicity (Oral/Dermal/Inhal) | Category 3 | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled. | Rapid systemic absorption leads to radical formation and hemolysis[3]. |

| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation. | Acidic nature of the sulfate salt combined with reactive hydrazine moiety[3]. |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. | Acts as a hapten, binding to epidermal proteins to trigger immune response[3]. |

| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects. | DNA adduction via reactive nitrogen species[3]. |

| Specific Target Organ Tox (STOT) | Category 1 | Danger | H372: Causes damage to organs through prolonged exposure. | Chronic burden on liver/kidneys from clearing lysed erythrocytes[3]. |

| Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life. | Disrupts aquatic biological systems; requires strict waste segregation[3]. |

Self-Validating Experimental Protocol

Standard operating procedures often fail because they lack built-in validation. The following protocol for utilizing this compound in a standard derivatization reaction incorporates self-validating checkpoints to ensure the hazard is neutralized before the workflow concludes.

Step-by-Step Methodology: Hydrazone Derivatization and Quenching

Step 1: Environmental & PPE Setup

-

Action: Conduct all work inside a certified chemical fume hood. Equip double nitrile gloves (or a neoprene outer layer), a particulate respirator (if weighing large quantities), and anti-static lab wear[2].

-

Causality: The compound is a Category 3 inhalation hazard and a Category 1 sensitizer[3]. Double gloving ensures that if the outer glove is contaminated, it can be immediately shed without exposing the skin.

Step 2: Dispensing

-

Action: Weigh the this compound using a PTFE (Teflon) or ceramic spatula . Do not use stainless steel or other transition metal spatulas.

-

Causality: Hydrazine derivatives can form shock-sensitive coordination complexes with transition metals or undergo rapid, metal-catalyzed exothermic decomposition[4].

Step 3: Reaction Execution

-

Action: Dissolve the reagent in an appropriate solvent (e.g., ethanol/water) under an inert argon atmosphere. Keep the reaction temperature strictly controlled.

-

Causality: Inert gas prevents premature autoxidation of the hydrazine into reactive diazonium or radical species, preserving reagent integrity and preventing uncontrolled pressure buildup[4].

Step 4: The Self-Validating Quench (Critical Safety Step)

-

Action: Upon completion of the reaction, do not dispose of the crude mixture directly into aqueous waste. Instead, add a 5-fold molar excess of acetone to the reaction vessel and stir for 30 minutes.

-

Causality: Acetone reacts rapidly and quantitatively with any unreacted this compound to form acetone p-nitrophenylhydrazone. This converts the highly toxic, reactive hydrazine into a stable, non-volatile, and significantly less hazardous solid.

-

Validation Checkpoint: Spot the quenched mixture on a TLC plate alongside a pure this compound standard. The complete disappearance of the baseline hydrazine spot validates that the toxic reagent has been fully consumed, rendering the waste stream chemically stable for standard hazardous waste disposal.

Caption: Self-validating laboratory workflow for the safe handling and quenching of pNPHS.

Emergency Mitigation and Spill Response

In the event of a protocol failure, immediate causality-driven response is required:

-

Solid Spill: Do not sweep dry, as this generates toxic airborne dust[5]. Gently cover the spill with damp sand or a specialized chemical absorbent. Using a non-sparking, non-metallic tool, transfer the material to a sealable container[6].

-

Skin Contact: Immediately shed contaminated clothing. Wash the affected area with copious amounts of water and soap for at least 15 minutes[3]. Causality: Rapid removal is critical because the compound is a Category 3 dermal toxin that penetrates the lipid bilayer of the skin rapidly[3].

-

Fire Hazard: If ignited, this compound will emit highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[5]. Use water spray, alcohol-resistant foam, or dry chemical powder. Do not use a heavy water stream , as it may scatter the toxic solid[2].

References

-

Loba Chemie. "4-NITROPHENYL HYDRAZINE AR MSDS CAS No." Loba Chemie,[Link]

Sources

history and discovery of p-nitrophenylhydrazine sulfate reagent

The following technical guide details the history, chemistry, and application of p-Nitrophenylhydrazine (PNPH) Sulfate , a specialized hydrazine reagent used for the characterization of carbonyl compounds, sugars, and pharmaceutical impurities.

History, Discovery, and Application in Analytical Chemistry

Executive Summary

p-Nitrophenylhydrazine Sulfate (PNPH-H₂SO₄) is the stable salt form of p-nitrophenylhydrazine, a potent nucleophilic reagent derived from the foundational hydrazine chemistry of the late 19th century. While phenylhydrazine (Fischer’s base) is the historic prototype, the para-nitro derivative offers distinct advantages: enhanced crystallinity of derivatives (hydrazones), higher melting points, and increased stability against oxidation.

In modern drug development, this reagent serves a dual critical role:

-

Analytical Derivatization: It is used to "trap" and identify volatile or unstable carbonyls (aldehydes/ketones) and sugars via stable hydrazone formation.

-

Genotoxic Impurity (GTI) Profiling: As a hydrazine derivative, it is both a tool for detecting aldehyde impurities and a structural alert itself that requires rigorous control in API (Active Pharmaceutical Ingredient) synthesis.

Historical Genesis & Discovery

The discovery of p-nitrophenylhydrazine is inextricably linked to the "Golden Age" of azo and hydrazine chemistry in Germany during the 1890s.

The Bamberger-Kraus Synthesis (1896)

While Emil Fischer discovered phenylhydrazine in 1875, the specific synthesis of the p-nitro analogue was perfected by Eugen Bamberger and E. Kraus in 1896. Their method circumvented the instability of direct nitration by using a reduction pathway from diazonium salts.

-

The Challenge: Direct nitration of phenylhydrazine leads to oxidation and tar formation.

-

The Solution: Bamberger utilized p-nitroaniline as the starting material.[1] By diazotizing the amine to p-nitrobenzenediazonium chloride and subsequently reducing it with sodium sulfite , they formed a stable sulfonate intermediate (p-nitrophenylhydrazine disulfonate).

-

Hydrolysis: Acidic hydrolysis of this intermediate yielded the p-nitrophenylhydrazine base.

The "Sulfate" Connection

The isolation of the specific sulfate salt (as opposed to the hydrochloride) became relevant for reagent stability. Early researchers like Hyde (1899) and van Ekenstein (1903) utilized PNPH for sugar analysis (forming osazones). The sulfate form is often preferred in quantitative preparations because it is less hygroscopic than the hydrochloride, ensuring more accurate stoichiometry during reagent weighing.

Chemical Fundamentals & Synthesis

The reagent functions based on the nucleophilicity of the hydrazine nitrogen (N1/N2), which is modulated by the electron-withdrawing nitro group at the para position.

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the classical Bamberger synthesis, highlighting the critical sulfite reduction step that historically links this chemistry to sulfonate/sulfate salts.

Caption: Figure 1.[2][3] The Bamberger synthesis pathway converting p-nitroaniline to the stable this compound reagent.

Comparative Properties: Free Base vs. Sulfate

| Property | p-Nitrophenylhydrazine (Base) | This compound |

| CAS Number | 100-16-3 | 58332-97-1 |

| Physical State | Orange-red crystals | Off-white to pale yellow powder |

| Stability | Oxidizes in air (darkens) | High (Resistant to oxidation) |

| Solubility | Soluble in hot ethanol | Soluble in water/warm acid |

| Reagent Use | Requires fresh prep | Can be stored as solid standard |

Mechanism of Action

The core utility of PNPH Sulfate is the Condensation Reaction . The hydrazine group attacks the electrophilic carbonyl carbon of aldehydes or ketones. The p-nitro group makes the resulting hydrazone highly crystalline and often colored (yellow to deep red), facilitating detection.

Reaction Mechanism (DOT Visualization)

Caption: Figure 2. Nucleophilic addition-elimination mechanism forming the stable hydrazone derivative.

Experimental Protocols

This section details the preparation of the reagent and its use in characterizing an unknown carbonyl compound.

Protocol A: Preparation of PNPH Sulfate Reagent Solution

Field Insight: Unlike the hydrochloride, the sulfate is less soluble in cold ethanol. The addition of sulfuric acid is necessary to maintain solubility and provide the catalytic protons required for the reaction.

-

Weighing: Weigh 0.5 g of this compound (CAS 58332-97-1).

-

Dissolution: Dissolve in 50 mL of dilute sulfuric acid (10% v/v in water).

-

Note: If using the free base to make the sulfate in situ, dissolve 0.5 g base in 50 mL ethanol, then add 2-3 drops of conc. H₂SO₄.

-

-

Filtration: Filter the solution if any turbidity remains. The solution should be clear and pale yellow.

-

Storage: Store in an amber bottle. Valid for 1 week (discard if precipitate forms).

Protocol B: Derivatization of Unknown Carbonyl

-

Sample Prep: Dissolve 50 mg of the unknown sample (aldehyde/ketone) in 2 mL of ethanol.

-

Reaction: Add 3 mL of the PNPH Sulfate Reagent prepared above.

-

Incubation:

-

Isolation: Cool the mixture in an ice bath. Filter the crystalline precipitate.

-

Purification: Recrystallize from ethanol/water to obtain pure crystals for Melting Point (MP) determination.

Data: Diagnostic Melting Points

The melting point of the derivative identifies the original compound.

| Carbonyl Compound | Derivative (p-Nitrophenylhydrazone) MP (°C) |

| Formaldehyde | 181 - 182°C |

| Acetaldehyde | 128 - 129°C |

| Acetone | 149 - 150°C |

| Benzaldehyde | 190 - 191°C |

| Cyclohexanone | 146°C |

Modern Applications in Drug Development[3]

Genotoxic Impurity (GTI) Analysis

In modern pharmaceutical analysis (ICH M7 guidelines), hydrazines are considered "structural alerts" for genotoxicity.

-

Trace Analysis: PNPH sulfate is used as a derivatizing agent to detect trace aldehyde impurities (e.g., formaldehyde, acetaldehyde) in drug substances. The high UV absorbance of the nitro group allows for sensitive HPLC-UV detection (Limit of Detection < 1 ppm).

-

Scavenging: In some synthetic pathways, PNPH resins are used to scavenge unreacted carbonyls from reaction mixtures.

Carbohydrate & Steroid Analysis[7][8]

-

Sugars: PNPH reacts with reducing sugars to form hydrazones and osazones. The sulfate reagent is historically significant for differentiating glucose and fructose based on the rate of osazone formation (Hyde, 1899).

-

Ketosteroids: Similar to the Porter-Silber reaction (which uses phenylhydrazine), PNPH sulfate is used in colorimetric assays to quantify 17-ketosteroids in biological matrices, yielding a characteristic purple/red complex in alkaline media.

References

-

Bamberger, E., & Kraus, E. (1896).[6] Ueber p-Nitrophenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

-

Hyde, F. S. (1899).[6] The Preparation of p-Nitrophenylhydrazine and its Use as a Reagent for Sugars. Journal of the American Chemical Society.[3]

-

Davies, W. (1922). Preparation of p-Nitrophenylhydrazine and other Aromatic Hydrazines. Journal of the Chemical Society, Transactions.[4]

-

BenchChem. (2025).[2][7] 4-Nitrophenylhydrazine Sulfate: Product Specifications and CAS 58332-97-1.

-

IUPAC. (1979). Colorimetric and Fluorimetric Determination of Steroids (Use of p-nitrophenylhydrazine). Pure and Applied Chemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Full text of "Journal of the Chemical Society, Abstracts v.66-96" [archive.org]

- 7. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]

p-Nitrophenylhydrazine Sulfate: A Technical Whitepaper on Storage Dynamics, Shelf Life, and Stability Validation

Executive Summary

For researchers and drug development professionals, establishing robust stability-indicating assays is a non-negotiable component of the pharmaceutical lifecycle. Within this domain, p-nitrophenylhydrazine sulfate (PNPH-S) (CAS 58332-97-1) 1 serves as a premier derivatizing agent for the detection and quantification of carbonyl compounds (aldehydes and ketones).

While the free base form of 4-nitrophenylhydrazine is notoriously unstable—often requiring phlegmatization with >30% water to mitigate explosion risks 2—the sulfate salt offers a protonated hydrazine moiety. This structural modification significantly reduces solid-state nucleophilicity, thereby lowering its susceptibility to auto-oxidation. However, PNPH-S still demands rigorous environmental controls to maintain its analytical integrity. This whitepaper dissects the degradation mechanisms of PNPH-S, defines optimal storage parameters, and outlines a self-validating protocol to ensure reagent viability prior to critical assays.

Mechanistic Pathways of PNPH-S Degradation

To understand the strict storage requirements of PNPH-S, one must first understand the causality of its degradation. The molecule features two highly reactive functional groups: a nitroaromatic ring and a hydrazine moiety. When exposed to environmental stress, these groups undergo specific degradation pathways that destroy the reagent's ability to condense with carbonyls 3.

-

Oxidative Cleavage : The hydrazine group is a potent reducing agent. In the presence of atmospheric oxygen, it readily oxidizes into inactive azo or diazonium intermediates. This electron loss completely neutralizes its nucleophilic attack capabilities.

-

Photolysis : The conjugated nitroaromatic system is highly sensitive to UV and visible light. Photon absorption triggers radical formation, leading to the premature reduction of the nitro group or the formation of complex dimers.

-

Thermal Decomposition : At temperatures exceeding 55°C, PNPH-S undergoes exothermic decomposition 4. This thermal stress cleaves the molecular backbone, releasing toxic nitrogen oxides (NOx) and carbon oxides, fundamentally destroying the reagent.

Logical relationship of PNPH-S degradation pathways under environmental stress.

Quantitative Storage Requirements and Shelf Life

Based on the degradation kinetics outlined above, the storage of PNPH-S must be treated as an active preservation system rather than passive warehousing. When stored under optimal, unbroken conditions, the shelf life of PNPH derivatives extends up to 60 months 5.

The table below summarizes the mandatory storage parameters and the mechanistic rationale behind each requirement.

| Parameter | Specification | Mechanistic Rationale |

| Storage Temperature | -20°C to 8°C | Halts thermal kinetic degradation and prevents exothermic decomposition. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent auto-oxidation of the hydrazine moiety into azo compounds. |

| Light Exposure | Amber/Opaque Container | Prevents UV/Vis-induced photolysis and radical formation on the nitroaromatic ring. |

| Moisture | Desiccated / Anhydrous | Prevents acid-catalyzed hydrolysis of the salt and subsequent degradation. |

| Shelf Life | Up to 60 Months | Maximum validated stability threshold under optimal, unbroken storage conditions. |

Experimental Protocol: Self-Validating Stability Assay

In drug development, assuming reagent integrity based solely on the calendar shelf life is a critical failure point. Because PNPH-S degradation directly mimics a false-negative result in carbonyl quantification, every analytical workflow must be a self-validating system .

The following protocol details a pre-use validation assay that utilizes an internal standard to simultaneously verify both the integrity of the PNPH-S stock and the efficiency of the derivatization reaction.

Self-validating experimental workflow for PNPH-S integrity and derivatization efficiency.

Step-by-Step Methodology

Phase 1: Stock Preparation (Causality: Minimizing Hydrolysis & Oxidation)

-

Purge the Environment: Work within a glove box or under a continuous nitrogen stream. Rationale: Atmospheric oxygen rapidly degrades the hydrazine moiety once in solution.

-

Dissolution: Dissolve 10 mg of PNPH-S in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock. Rationale: Anhydrous DMSO prevents the acid-catalyzed hydrolysis that occurs in aqueous environments.

-

Internal Standard Addition: Spike the stock solution with a known concentration (e.g., 1 mM) of a stable, unreactive internal standard (e.g., 4-nitroanisole) that absorbs at a similar UV wavelength but does not participate in hydrazone formation.

Phase 2: Derivatization & Stress Testing (Causality: Kinetic Validation) 4. Reaction Buffer: Dilute an aliquot of the stock 1:10 into an acidic aqueous buffer (pH 3.0 - 4.5) containing a known concentration of a reference ketone (e.g., cyclohexanone, 0.5 mM). Rationale: The acidic pH maintains the protonation of the sulfate salt, optimizing the electrophilicity of the carbonyl carbon for nucleophilic attack. 5. Incubation: Seal the vial, wrap it in aluminum foil to prevent photolysis, and incubate at 25°C for exactly 60 minutes.

Phase 3: HPLC-UV Analysis & System Validation 6. Chromatography: Inject 10 µL of the incubated sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% Formic Acid) to ensure sharp peak resolution. 7. Detection: Monitor the eluent at 330 nm. 8. Validation Criteria:

-

Reagent Integrity: The internal standard peak area must match historical calibration data (confirming no injection/volume errors).

-

Reaction Efficiency: The formation of the cyclohexanone-p-nitrophenylhydrazone derivative must show a >95% stoichiometric conversion relative to the initial ketone concentration.

-

Failure Mode: If multiple secondary peaks appear (indicating azo derivatives or 4-nitroaniline from degradation), or if the conversion is <95%, the PNPH-S batch has exceeded its functional shelf life and must be discarded.

References

-

Cole-Parmer. "Material Safety Data Sheet - 4-Nitrophenylhydrazine". Cole-Parmer. [Link]

-

IndiaMart. "P-Nitro Phenyl Hydrazine Product Specifications and Shelf Life". IndiaMart.[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Identification of Aldehydes Using p-Nitrophenylhydrazine Sulfate

Introduction & Scientific Rationale

The precise identification of carbonyl compounds—specifically aldehydes—is a cornerstone of organic analysis, quality control in pharmaceutical synthesis, and environmental monitoring. While 2,4-dinitrophenylhydrazine (Brady's reagent) is the classical standard, p-nitrophenylhydrazine (p-NPH) and its sulfate salt offer distinct analytical advantages for specific UV-Vis and crystallographic applications.

Causality of Reagent Selection: The free base of p-NPH is susceptible to rapid air oxidation and can be friction-sensitive or explosive when completely dry[1]. Utilizing the sulfate salt of p-NPH mitigates these handling risks, providing a highly stable precursor. Furthermore, the sulfate counterion acts as an inherent Brønsted acid catalyst. It protonates the target aldehyde's carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and drastically accelerating the nucleophilic attack by the terminal amine of the hydrazine[2].

Mechanistic Pathway

The reaction between an aldehyde and p-NPH sulfate is a classic nucleophilic addition-elimination (condensation) sequence[2].

-

Addition: The nucleophilic nitrogen of p-NPH attacks the protonated carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

-

Elimination: Subsequent proton transfer and dehydration (loss of

) yield the p-nitrophenylhydrazone derivative. The para-nitro group extends the

Fig 1: Reaction mechanism of aldehyde derivatization via p-NPH sulfate.

Experimental Methodology

Self-Validating System: To ensure absolute trustworthiness, this protocol must be run alongside a parallel "blank" reaction (reagent + solvent without aldehyde) to rule out reagent auto-degradation, and a "positive control" (using a known standard like pure [2]) to calibrate the melting point apparatus.

Reagents & Materials

-

p-Nitrophenylhydrazine sulfate (High purity, >98%)

-

Methanol (HPLC grade)

-

Sulfuric acid (Concentrated, 98%)

-

Ethanol/Water mixture for recrystallization

-

Melting point apparatus & UV-Vis spectrophotometer

Step-by-Step Protocol

Step 1: Preparation of the Derivatizing Reagent Causality:p-NPH sulfate requires a slightly acidic, polar medium to remain in solution and to prevent the reversible hydrolysis of the final hydrazone product[4].

-

Weigh 0.5 g of this compound.

-

Dissolve the powder in 20 mL of HPLC-grade methanol.

-

Slowly add 1 mL of concentrated sulfuric acid dropwise while stirring continuously. (Caution: Exothermic reaction).

-

Filter the solution if any undissolved particulates remain.

Step 2: Derivatization Reaction

-

Dissolve 0.2 g (or 0.2 mL if liquid) of the unknown aldehyde in 5 mL of methanol.

-

Add the aldehyde solution dropwise to 10 mL of the prepared p-NPH sulfate reagent at room temperature.

-

Agitate the mixture gently for 10–15 minutes. A yellow-to-orange precipitate will begin to form immediately as the solubility limit of the highly conjugated hydrazone is exceeded[2].

Step 3: Isolation and Purification Causality: The initial precipitate traps impurities and unreacted reagent. Recrystallization is mandatory to obtain a sharp, accurate melting point for definitive identification[3].

-

Isolate the crude precipitate via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 5 mL of ice-cold methanol to remove residual acid and unreacted p-NPH.

-

Transfer the solid to an Erlenmeyer flask and recrystallize using a minimal volume of hot ethanol (or an ethanol/water mixture for smaller aldehydes).

-

Allow to cool slowly to room temperature, then chill in an ice bath to maximize crystal yield.

-

Filter and dry the purified crystals under vacuum (or over

in a desiccator) for 24 hours[5].

Step 4: Analytical Identification

-

Melting Point Determination: Load the dried crystals into a capillary tube. Ramp the temperature at 1–2 °C/min near the expected melting point.

-

Spectroscopic Verification: Dissolve a fraction of the crystal in acetonitrile and analyze via UV-Vis or HPLC-DAD to confirm the characteristic absorbance peak.

Fig 2: Step-by-step workflow for aldehyde identification using p-NPH.

Data Presentation: Reference Melting Points

The definitive identification of the aldehyde relies on matching the melting point of the purified p-nitrophenylhydrazone derivative to established literature values[6].

| Parent Aldehyde | Derivative Formed | Melting Point (°C) | Crystal Color |

| Formaldehyde | Formaldehyde p-nitrophenylhydrazone | 181 - 182 | Yellow |

| Acetaldehyde (Ethanal) | Acetaldehyde p-nitrophenylhydrazone | 126 - 128 | Yellow-Orange |

| Propanal | Propanal p-nitrophenylhydrazone | 154 - 156 | Orange |

| Butanal | Butanal p-nitrophenylhydrazone | 122 - 124 | Orange |

| Benzaldehyde | Benzaldehyde p-nitrophenylhydrazone | 191 - 193 | Red-Orange |

| p-Methoxybenzaldehyde | p-Methoxybenzaldehyde p-nitrophenylhydrazone | 201 - 203 | Deep Red |

Note: Melting points may exhibit slight variances (± 2 °C) depending on the heating rate, purity, and the specific solvent system used for recrystallization[6].

Troubleshooting & Expert Insights

-

Oily Precipitates: If the derivative forms an oil rather than a solid, the aldehyde may be sterically hindered, or the solvent ratio is incorrect. Solution: Scratch the inside of the flask with a glass rod to induce nucleation, or add a few drops of ice-cold water to decrease the solubility of the hydrazone.

-

False Positives: Ketones will also react with p-NPH sulfate to form hydrazones. To strictly differentiate aldehydes from ketones prior to derivatization, employ[7] (aldehydes will oxidize; ketones will not).

-

Broad Melting Point Range: A melting range greater than 2 °C indicates impurities (often unreacted p-NPH or trapped solvent). Solution: Perform a second recrystallization and ensure complete desiccation before analysis.

References

-

PubChem. "(4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889". National Center for Biotechnology Information. URL:[Link]

-

Chemguide. "Addition-Elimination Reactions of Aldehydes and Ketones". Chemguide.co.uk. URL: [Link]

-

Royal Society of Chemistry. "Brady's test for aldehydes and ketones | Class experiment". RSC Education. URL:[Link]

-

Discovery Scientific Society. "Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones". Discovery Journals. URL:[Link]

-

Science Revision. "Testing for the carbonyl group using Brady's reagent (2,4-DNP)". Science-Revision.co.uk. URL:[Link]

- Google Patents. "Process for the preparation of aromatic aldehydes (EP0323290A1)". European Patent Office.

Sources

- 1. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 5. EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]

- 6. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 7. science-revision.co.uk [science-revision.co.uk]

Preparation and Application of p-Nitrophenylhydrazine Sulfate Reagent for Carbonyl Derivatization

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and application of p-nitrophenylhydrazine sulfate reagent solution. p-Nitrophenylhydrazine is a critical derivatizing agent used to react with aldehydes and ketones, converting them into stable, crystalline p-nitrophenylhydrazone derivatives. These derivatives possess distinct physical properties, such as sharp melting points and strong chromophores, which facilitate their detection and quantification by techniques like HPLC-UV or LC-MS. This protocol emphasizes safety, reproducibility, and the chemical principles underlying the reagent's preparation and use.

Introduction and Scientific Principle

p-Nitrophenylhydrazine (PNPH) is a hydrazine derivative that serves as a highly effective reagent for the identification and derivatization of carbonyl compounds. The core reaction is a nucleophilic addition-elimination (or condensation) reaction between the nucleophilic nitrogen of the hydrazine and the electrophilic carbon of the carbonyl group[1][2]. The reaction proceeds in two main stages: the initial addition of the hydrazine to the carbonyl double bond, followed by the elimination of a water molecule to form a stable p-nitrophenylhydrazone[1].

The resulting hydrazone is often a brightly colored (yellow to orange-red) crystalline solid[3]. This transformation is invaluable in several analytical contexts:

-

Confirmation of Carbonyl Groups: The formation of a colored precipitate upon addition of the reagent is a classic qualitative test for aldehydes and ketones[1][3][4].

-

Enhanced Detection: The nitro group on the phenyl ring acts as a strong chromophore, making the derivatives easily detectable by UV-Vis spectroscopy. This is particularly useful in liquid chromatography[5].

-

Improved Separation: The non-polar nature of the hydrazone derivative can improve chromatographic separation compared to the parent carbonyl compound.

-

Structural Elucidation: The solid derivatives have sharp, characteristic melting points which can be used for identification purposes.

The use of the sulfate salt of p-nitrophenylhydrazine in an acidic solution serves a dual purpose: it enhances the stability of the hydrazine and the sulfuric acid acts as a necessary catalyst for the condensation reaction with the carbonyl compound.

Critical Safety and Handling

p-Nitrophenylhydrazine and its salts are hazardous materials that require strict safety protocols. The solid material, particularly when dry, is a flammable solid and can be explosive upon heating or friction[6][7][8][9][10].

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

| Hazard Category | Description | Required PPE |

| Flammability | Flammable solid. Heating may cause an explosion[8][9][11]. Keep away from heat, sparks, and open flames[7][11]. | Flame-retardant lab coat. |

| Toxicity | Harmful if swallowed or in contact with skin[8][11]. Causes skin, eye, and respiratory tract irritation[6][8][9]. | Splash-proof chemical goggles, nitrile gloves, face shield. |

| Explosive Risk | Can become explosive if allowed to dry out completely[6][10]. It is often supplied wetted with water (e.g., >30%) to desensitize it[7][10]. | Use in a chemical fume hood. Avoid grinding or creating dust. |

| Incompatibility | Reactive with strong oxidizing agents and alkalis[6][11]. | Store away from incompatible materials. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[8][9].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[8][9]. Seek immediate medical attention[7].

-

Spills: Evacuate the area. Use non-sparking tools to collect the material into a suitable container for disposal. Prevent dust formation[11].

Materials and Reagent Preparation Protocol

Required Materials and Equipment

Table 2: List of Materials for Reagent Preparation

| Reagent / Equipment | Specification | Supplier Example |

| p-Nitrophenylhydrazine | ACS Grade, wetted solid | MilliporeSigma, Alfa Aesar |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%), ACS Grade | Fisher Scientific |

| Ethanol (C₂H₅OH) | 95% or Absolute, ACS Grade | VWR |

| Deionized Water | Type I or Type II | Laboratory Supply |

| Magnetic Stirrer & Stir Bar | - | - |

| Volumetric Flask (100 mL) | Class A | - |

| Graduated Cylinders | Class A | - |

| Glass Funnel & Filter Paper | Whatman No. 1 or equivalent | - |

| Chemical Fume Hood | - | - |

| Analytical Balance | - | - |

Step-by-Step Preparation Protocol

This protocol describes the preparation of 100 mL of a saturated this compound solution, analogous to the well-known Brady's Reagent[1].

-

Safety First: Don the required PPE (lab coat, gloves, goggles) and perform all steps within a certified chemical fume hood.

-

Acidic Solvent Preparation: Carefully add 4.0 mL of concentrated sulfuric acid to 20 mL of deionized water in a 100 mL beaker. Causality Note: Always add acid to water slowly to safely dissipate the heat generated from the exothermic dilution. This acidic environment is crucial for catalyzing the subsequent derivatization reaction.

-

Initial Dissolution: To the diluted acid solution, add 30 mL of 95% ethanol and a magnetic stir bar. Stir to create a homogenous acidic alcohol solution.

-

Weighing PNPH: Carefully weigh approximately 0.5 g of wetted p-nitrophenylhydrazine. Expertise Note: Do not dry the solid reagent, as this significantly increases the risk of explosion[6]. The exact mass is not critical as the goal is a saturated solution, but it should be recorded.

-

Dissolving the Reagent: Slowly add the weighed p-nitrophenylhydrazine to the stirring acidic alcohol solution. The solution will turn a deep orange-red color.

-

Complete Dissolution: Continue stirring for 10-15 minutes. If the solid does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) can be applied, but this should be done with extreme caution away from any ignition sources.

-

Final Volume and Filtration: Once dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small aliquots of 95% ethanol and add to the flask, bringing the final volume to the 100 mL mark. If any particulate matter remains, filter the solution through Whatman No. 1 filter paper into a clean, amber glass storage bottle.

Caption: Workflow for this compound reagent preparation.

Quality Control, Storage, and Stability

-

Quality Control (Self-Validation): To ensure the reagent is active, perform a spot test. Place 1 mL of the prepared reagent in a test tube. Add one drop of a known carbonyl compound (e.g., acetone or benzaldehyde)[3]. The immediate formation of a yellow or orange-red precipitate confirms the reagent's efficacy.

-

Storage: Store the reagent solution in a tightly sealed, clearly labeled amber glass bottle in a cool, dark, and well-ventilated area designated for flammable liquids[7].

-

Stability: The prepared acidic solution is significantly more stable than the dry solid. However, it should be considered to have a limited shelf life. For best results, prepare fresh solution weekly or bi-weekly. Discard if the solution becomes cloudy or develops a significant amount of precipitate upon standing.

Application Protocol: Derivatization of a Carbonyl Sample

This protocol details the use of the prepared reagent for the derivatization of an unknown sample suspected to contain an aldehyde or ketone.

Caption: Reaction of PNPH with a carbonyl to form a hydrazone.

-

Sample Preparation: Dissolve a small amount of the test sample (e.g., 10-20 mg of a solid or 1-2 drops of a liquid) in 2 mL of 95% ethanol.

-

Derivatization: Add 2 mL of the prepared this compound reagent to the sample solution.

-

Observation: Agitate the mixture gently. The formation of a yellow, orange, or reddish precipitate within a few minutes at room temperature indicates the presence of an aldehyde or ketone[3].

-

Isolation (Optional): If isolation of the derivative is required for melting point analysis or further characterization, allow the mixture to stand for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold 2 M hydrochloric acid, followed by cold water, and finally a small amount of cold ethanol to facilitate drying[12].

-

Analysis: The derivative can be recrystallized from a suitable solvent (e.g., ethanol) to obtain a pure sample for melting point determination or further analysis by techniques like LC-MS[5][13].

Troubleshooting

Table 3: Common Troubleshooting Scenarios

| Problem | Potential Cause | Suggested Solution |

| No precipitate forms with known carbonyl. | Reagent has degraded or was prepared incorrectly. | Prepare a fresh batch of the reagent solution and repeat the QC test. |

| Reagent solution is cloudy or has precipitate. | Reagent may be old or stored improperly. The solution is saturated, and precipitation can occur at lower temperatures. | Filter the solution before use. If performance is still poor, prepare a fresh batch. |

| Precipitate is oily or non-crystalline. | Sample concentration may be too high, or impurities are present. | Dilute the sample. Ensure the sample is free of interfering substances. Recrystallization of the derivative may be necessary. |

References

-

MATERIAL SAFETY DATA SHEET - p-NITRO PHENYL HYDRAZINE 98.5% AR. Oxford Lab Fine Chem LLP. [Link]

- CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride.

-

Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society. (July 15 2022). [Link]

- JPH09176101A - Production of p-nitrophenylhydrazine.

-

4-NITROPHENYL HYDRAZINE AR MSDS. Loba Chemie. (April 09 2015). [Link]

-

Preparation of 4-nitrophenylhydrazine. PrepChem.com. [Link]

-

Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. DRUG DISCOVERY. (April 23 2022). [Link]

-

Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. (December 2004). [Link]

-

addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

-

Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. PubMed. (July 27 2021). [Link]

-

The Science Behind 4-Nitrophenylhydrazine Hydrochloride: Purity, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Material Safety Data Sheet - 4-Nitrophenylhydrazine, 10-18% water added, 95%. Cole-Parmer. (April 19 2004). [Link]

-

Brady's test for aldehydes and ketones. Royal Society of Chemistry. [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. (February 24 2025). [Link]

-

Test for Aldehydes and Ketones. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mostarsyp.org [mostarsyp.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. lobachemie.com [lobachemie.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. discoveryjournals.org [discoveryjournals.org]

- 13. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Step-by-Step Fischer Indole Synthesis Utilizing p-Nitrophenylhydrazine Sulfate

Executive Summary

The Fischer Indole Synthesis (FIS) remains a cornerstone methodology for the construction of the indole heterocycle, a privileged scaffold in pharmaceutical development[1]. However, the application of this classical reaction to highly deactivated substrates—such as those bearing strongly electron-withdrawing groups (EWGs)—presents significant kinetic hurdles.

This application note details the optimized synthesis of 6-nitro-1,2,3,4-tetrahydrocarbazole from p-nitrophenylhydrazine sulfate and cyclohexanone. By analyzing the mechanistic bottlenecks imposed by the p-nitro substituent, we provide a rationally designed, self-validating protocol engineered for high reproducibility in process chemistry and drug discovery settings.

Mechanistic Insights & Causality (The "Why")

To master the FIS of deactivated substrates, one must understand the fundamental mechanism and how electronic effects dictate reaction conditions. The classical mechanism, initially proposed by Robinson, proceeds through several distinct stages:

-

Hydrazone Formation: Condensation of the hydrazine with the ketone.

-

Tautomerization: Isomerization of the hydrazone to an ene-hydrazine intermediate.

-

[3,3]-Sigmatropic Rearrangement: The cleavage of the N–N bond and formation of a new C–C bond[2].

-

Rearomatization and Cyclization: Formation of the aminal intermediate.

-

Ammonia Elimination: Expulsion of NH₃ to yield the energetically favorable aromatic indole[3].

The p-Nitro Kinetic Challenge

The p-nitro group is a powerful electron-withdrawing group. In the context of FIS, this substituent severely depletes the electron density of the aromatic ring. Because the [3,3]-sigmatropic rearrangement requires the aromatic ring to act as a nucleophile, this step becomes the kinetically sluggish, rate-determining step[4].

While electron-rich hydrazines (e.g., p-methoxyphenylhydrazine) can undergo indolization rapidly at room temperature, p-nitrophenylhydrazine derivatives require elevated temperatures, prolonged reaction times, and robust acid catalysis to overcome the massive activation energy barrier[2].

Mechanistic pathway of the Fischer Indole Synthesis highlighting the rate-determining step.

Experimental Design & Rationale

-

Reagent Selection: p-Nitrophenylhydrazine is utilized here as a sulfate salt. The sulfate salt is highly stable against atmospheric oxidation compared to the free base, ensuring a longer shelf-life and more consistent stoichiometric additions.

-

Catalyst/Solvent System: Glacial acetic acid serves a dual role as both the solvent and the primary Brønsted acid catalyst[2]. Because of the deactivating nature of the nitro group, relying solely on weak acids often leads to incomplete conversion or polymerization[4]. The inherent sulfate counterion from the starting material provides additional strong acidic protons that synergize with the acetic acid to drive the tautomerization and rearrangement steps.

Step-by-Step Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydrocarbazole

Self-Validating System: This protocol is embedded with specific In-Process Controls (IPCs) to ensure the reaction is proceeding as intended, preventing downstream failures.

Materials Required:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial acetic acid (Solvent, ~10 mL per gram of reactant)

-

Ice-cold distilled water (for precipitation)

-

Ethanol (for recrystallization)

Procedure:

Step 1: Hydrazone Condensation

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (5.0 g, ~17.5 mmol based on the bis-hydrazine sulfate salt) in 50 mL of glacial acetic acid.

-

Add cyclohexanone (3.8 g, 38.5 mmol, slight excess) dropwise at room temperature.

-

Causality: Dropwise addition prevents localized overheating. The mixture will transition from a pale suspension to a more homogenous, deeply colored solution as the highly conjugated p-nitrophenylhydrazone intermediate forms.

-

Step 2: Acid-Catalyzed Indolization 3. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 110–115 °C) using an oil bath. 4. Maintain reflux for 4 to 6 hours.

-

Causality: Extended reflux is mandatory. Unlike standard FIS which may complete in under an hour, the electron-withdrawing nitro group drastically slows the [3,3]-sigmatropic rearrangement[4]. Premature cooling will result in a high yield of the uncyclized hydrazone.

Step 3: In-Process Control (IPC) 5. After 4 hours, perform TLC analysis (Eluent: 70:30 Hexane:Ethyl Acetate).

-

Validation: The starting hydrazone will appear as a distinct yellow spot. The product (6-nitro-1,2,3,4-tetrahydrocarbazole) will elute with a different Rf value and fluoresce under UV (254 nm). Continue refluxing until the hydrazone spot is entirely consumed.

Step 4: Quenching and Isolation 6. Once complete, remove the flask from the oil bath and allow it to cool to room temperature. 7. Pour the dark reaction mixture slowly into 200 mL of vigorously stirred crushed ice/water.

-

Causality: The sudden change in solvent polarity and temperature forces the hydrophobic nitroindole derivative to precipitate rapidly, while the acetic acid and sulfate salts remain highly soluble in the aqueous phase.

-

Stir for 30 minutes to ensure complete precipitation and to break up any aggregates.

-

Isolate the crude yellow/brown solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 50 mL of cold distilled water to remove residual acetic acid.

Step 5: Purification 10. Recrystallize the crude product from boiling ethanol. 11. Dry the purified crystals in a vacuum oven at 50 °C overnight (Expected Yield: 65–75%).

Step-by-step experimental workflow for the synthesis of 6-nitro-1,2,3,4-tetrahydrocarbazole.

Quantitative Data Presentation

To illustrate the profound effect of electronic substituents on the Fischer Indole Synthesis, the following table summarizes comparative reaction metrics. This data underscores why the p-nitro protocol requires significantly harsher conditions than standard syntheses.

| Substituent on Phenylhydrazine | Electronic Nature | Required Acid Catalyst | Temp (°C) | Avg. Reaction Time | Typical Yield |

| -OCH₃ (p-Methoxy) | Strongly Donating | Acetic Acid | 25 - 50 | 0.5 - 1 hour | >85% |

| -H (Unsubstituted) | Neutral | Acetic Acid | 80 - 100 | 1 - 2 hours | ~80% |

| -NO₂ (p-Nitro) | Strongly Withdrawing | Acetic Acid + Strong Acid | 110 - 120 (Reflux) | 4 - 24 hours | 30 - 75% |

Data derived from standard physical organic chemistry observations regarding substituent effects on sigmatropic rearrangements[1][4].

References

- New 3H-Indole Synthesis by Fischer's Method. Part I.ResearchGate.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (MDPI)Molecules.

- Practical Methodologies for the Synthesis of Indoles.Chemical Reviews (ACS Publications).

- New 3H-Indole Synthesis by Fischer's Method. Part I (PMC - NIH).National Institutes of Health.

Sources

Application Note: Derivatization of Carbonyls using p-Nitrophenylhydrazine Sulfate for Advanced Analytical Profiling

Executive Summary

The accurate identification and quantification of low-molecular-weight carbonyl compounds (aldehydes and ketones) remain a critical challenge in drug metabolite profiling, environmental analysis, and metabolomics. Because many native carbonyls lack strong chromophores and ionize poorly in mass spectrometry, chemical derivatization is often mandatory.

This application note details the mechanistic principles and optimized protocols for using p-nitrophenylhydrazine (pNPH) sulfate as a premier derivatization reagent. By converting volatile or poorly absorbing carbonyls into stable, highly conjugated p-nitrophenylhydrazones, researchers can achieve femtomole-level sensitivity using HPLC-UV and LC-MS/MS platforms[1].

Mechanistic Principles: The Causality of Condensation

To optimize derivatization, one must understand the underlying physical chemistry of the reaction. The condensation of pNPH with a carbonyl is not a single-step event; it is a concerted, acid-catalyzed nucleophilic addition followed by dehydration.

Why pNPH Sulfate?

Free p-nitrophenylhydrazine is highly susceptible to auto-oxidation, which degrades reagent titer and introduces artifact peaks during chromatographic analysis. Utilizing the sulfate salt of pNPH serves a dual purpose:

-

Stability : The protonated hydrazine moiety is protected from oxidative degradation.

-

Inherent Acid Catalysis : The sulfate counterion provides a mildly acidic microenvironment upon dissolution. This is critical because the reaction requires an acidic pH to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The Reaction Pathway

-

Protonation : The carbonyl oxygen is protonated by the acidic medium.

-

Nucleophilic Attack (Rate-Limiting Step) : The terminal primary amine of pNPH attacks the electrophilic carbonyl carbon. Research indicates that this step is highly dependent on the electronic nature of the carbonyl; electron-withdrawing groups on the target molecule (e.g., dichloro benzaldehydes) significantly boost the reaction rate by increasing the electrophilic strength of the carbon[2]. This attack forms a tetrahedral carbinolamine intermediate .

-

Dehydration : The carbinolamine undergoes acid-catalyzed dehydration, eliminating a water molecule to yield the stable, imine-like p-nitrophenylhydrazone. The strong electron-withdrawing nature of the p-nitro group stabilizes the resulting hydrazone through extended conjugation, shifting its absorbance into the visible/near-UV range (typically 380–400 nm).

Nucleophilic addition and acid-catalyzed dehydration mechanism.

Self-Validating Experimental Protocol

A robust protocol must account for matrix effects, incomplete reactions, and reagent degradation. The following workflow is designed as a self-validating system for LC-MS/UV analysis.

Reagents Required

-

Derivatization Reagent : 0.1 M p-Nitrophenylhydrazine sulfate in LC-grade methanol.

-

Acid Catalyst : Glacial acetic acid (to fine-tune pH to ~3.5-4.0).

-

Quenching Agent : 0.1 M Ammonium acetate buffer (pH 7.0).

Step-by-Step Methodology

-

Sample Preparation : Extract the target carbonyls into 100 µL of LC-grade methanol or acetonitrile. Ensure the sample is free of strong bases that could neutralize the acid catalyst.

-

Reagent Addition : Add 50 µL of the 0.1 M pNPH sulfate solution to the sample. Add 5 µL of glacial acetic acid to ensure optimal protonation of the carbonyls.

-

Thermal Incubation : Vortex the mixture and incubate at 60°C for 60 minutes. Causality: While reactive aldehydes condense at room temperature, sterically hindered ketones require thermal energy to overcome the activation barrier of the dehydration step.

-

Quenching & Stabilization : Add 100 µL of ammonium acetate buffer to neutralize the pH. This halts the reaction and prevents the degradation of the hydrazone derivative prior to injection.

-

System Suitability & Self-Validation (Crucial) :

-

Reagent Blank : Run a parallel sample containing only pNPH sulfate and solvent. This validates that any observed peaks are not auto-oxidation artifacts of the reagent.

-

Positive Control : Spike a known standard (e.g., 2,4-dichlorobenzaldehyde) into a blank matrix to verify that the derivatization efficiency exceeds 90%.

-

Step-by-step derivatization workflow for LC-MS/UV analysis.

Quantitative Data & Analytical Benchmarks

The addition of the p-nitrophenyl group drastically alters the physicochemical properties of the target molecules, standardizing their behavior on reverse-phase columns and enhancing their ionization efficiency in negative-ion electrospray ionization (ESI-).

Table 1: Comparative Reactivity and Analytical Properties of p-Nitrophenylhydrazones

| Target Carbonyl Compound | Derivatization Conditions | Yield (%) | Detection Modality / Wavelength | Application Context |

| 2,4-Dichlorobenzaldehyde | 60 min, Ambient (Solvent-based) | 68–72% | UV (~390 nm) | Organic Synthesis / API Development |

| 3,5-Dichlorobenzaldehyde | 60 min, Ambient (Solvent-based) | 68–72% | UV (~390 nm) | Organic Synthesis / API Development |

| Low MW Neutral Sugars | 60 min, 50°C | >90% | LC-MS/MS (MRM) | Targeted Metabolomics |

| Topa Quinone Cofactor | 30 min, Ambient (in situ) | N/A | Resonance Raman (480 cm⁻¹) | Enzymatic Structural Biology |

Data synthesized from established literature on pNPH derivatization[2][3][4].

Troubleshooting & Field Insights

-

Steric Hindrance : Ketones generally react slower than aldehydes due to steric crowding around the carbonyl carbon. If ketone recovery is low during self-validation, increase the incubation time to 90 minutes or the temperature to 70°C.

-

Osazone Formation in Sugars : When derivatizing α-hydroxy aldehydes or ketones (such as reducing sugars), prolonged heating with excess pNPH can lead to the formation of osazones (where adjacent hydroxyl groups are oxidized and derivatized). To strictly quantify mono-derivatized sugars, temperature must be strictly controlled (do not exceed 50°C) and the reaction must be quenched promptly[3].

-

Matrix Acidification : Biological matrices with high buffering capacity may neutralize the inherent acidity of the pNPH sulfate. Always verify that the pH of the final reaction mixture is between 3.5 and 4.0 using micro-pH probes before incubation.

References

- Discovery Scientific Society. Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones.

- Yale University Chemistry. Osazone Formation Mechanism.